molecular formula C14H22N4O B2750960 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097873-48-6

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2750960
CAS No.: 2097873-48-6
M. Wt: 262.357
InChI Key: LLYBSSQFRQSEFG-UHFFFAOYSA-N
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Description

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a piperazine ring substituted with a pyridazine moiety and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a base.

    Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling of pyridazine and piperazine rings: The final step involves coupling the pyridazine and piperazine rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine or piperazine rings.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an amino group instead of a tert-butyl group.

    1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with a methyl group instead of a tert-butyl group.

    1-[4-(6-Ethylpyridazin-3-yl)piperazin-1-yl]ethan-1-one: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11(19)17-7-9-18(10-8-17)13-6-5-12(15-16-13)14(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBSSQFRQSEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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